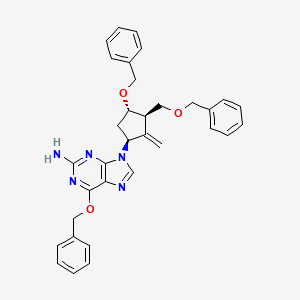

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine

Description

Overview of Purine Derivatives in Chemical Research

Purine derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds characterized by their distinctive bicyclic structure composed of fused pyrimidine and imidazole rings. The purine scaffold, defined by its molecular formula C₅H₄N₄, serves as the foundation for numerous naturally occurring and synthetically derived compounds that exhibit remarkable diversity in their chemical and biological properties. Research in purine chemistry has accelerated significantly over recent decades, driven by the recognition that purine-based compounds possess exceptional therapeutic potential across multiple disease categories.

The structural versatility of purines allows for extensive modifications at various positions of the heterocyclic core, enabling researchers to fine-tune molecular properties for specific applications. Modern synthetic approaches to purine derivatives have evolved from traditional methods utilizing pyrimidine and imidazole precursors to sophisticated strategies employing diaminomaleonitrile, urea derivatives, and other advanced starting materials. These developments have facilitated the creation of complex purine architectures that would have been challenging to access using conventional synthetic methodologies.

Contemporary purine research encompasses a wide range of chemical modifications including benzoylation, alkylation, halogenation, amination, selenylation, thiolation, condensation, and various coupling reactions. The systematic exploration of structure-activity relationships has revealed that specific substitution patterns can dramatically influence the biological activity profiles of purine derivatives, leading to compounds with highly selective mechanisms of action. This understanding has positioned purine derivatives at the forefront of drug discovery efforts, particularly in areas such as oncology, virology, and inflammatory diseases.

The significance of purine derivatives extends beyond their therapeutic applications to encompass fundamental roles in cellular metabolism and biochemical processes. Purines serve as essential components of nucleic acids, cofactors for enzymatic reactions, and mediators of energy metabolism and signal transduction pathways. This dual nature as both biologically relevant molecules and synthetic targets has made purine chemistry a particularly active area of interdisciplinary research, combining insights from organic synthesis, biochemistry, and pharmacology.

Significance of 6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine

The compound this compound represents a sophisticated example of modern purine chemistry, featuring multiple levels of structural complexity that distinguish it from simpler purine derivatives. With a molecular formula of C₃₃H₃₃N₅O₃ and a molecular weight of 547.64682 daltons, this compound demonstrates the potential for creating highly substituted purine architectures through strategic synthetic design. The presence of three benzyloxy protecting groups provides both steric bulk and electronic modulation of the purine core, while the stereospecific cyclopentyl substituent introduces additional chirality and conformational constraints.

The structural features of this compound reflect advanced synthetic methodology in purine chemistry, particularly in the realm of protective group strategies and stereoselective synthesis. The benzyloxy groups serve dual functions as protecting groups during synthesis and as modulators of the compound's physicochemical properties, including solubility, stability, and potential biological activity. The specific stereochemistry designated by the (1S,3R,4S) configuration of the cyclopentyl moiety indicates precise control over the three-dimensional arrangement of substituents, which is crucial for potential biological interactions and molecular recognition processes.

Chemical databases identify this compound under various synonyms and classification systems, with the Chemical Abstracts Service number 204845-95-4 providing a unique identifier for literature and database searches. The compound's structural complexity is reflected in its International Chemical Identifier key NZZOWGOYNQDEDC-AWCRTANDSA-N, which encodes the complete stereochemical and connectivity information necessary for unambiguous identification. The systematic nomenclature reveals the hierarchical nature of the substituent pattern, with the purin-2-amine core serving as the foundation for the elaborate substitution scheme.

The significance of this particular purine derivative extends to its potential role as a synthetic intermediate or target compound in pharmaceutical research. Related compounds in this structural class have been identified as impurities or intermediates in the synthesis of antiviral agents, suggesting that this compound may play a role in the development or characterization of therapeutic agents. The multiple benzyloxy groups and complex stereochemistry indicate that this compound likely represents a protected or intermediate form of a more active pharmaceutical entity, requiring specific deprotection strategies to reveal the final active molecule.

Historical Context and Discovery

The development of purine chemistry traces its origins to the late 18th and early 19th centuries, with the first purine derivative, uric acid, being isolated from urinary calculi in 1776. This early discovery was followed by the identification of xanthine from the same biological source in 1817, establishing the foundation for understanding purine structure and occurrence in natural systems. The systematic study of purines gained momentum throughout the 19th century, with the isolation of caffeine from tea and the identification of guanine and adenine as products of nucleic acid decomposition in 1891.

The structural elucidation and synthetic development of purines reached a significant milestone in the 1890s when purine itself and several related compounds were successfully prepared from uric acid through synthetic transformations. This achievement marked the beginning of systematic synthetic approaches to purine derivatives, laying the groundwork for the sophisticated methodologies employed in contemporary purine chemistry. The recognition that purines serve as fundamental building blocks of nucleic acids provided additional impetus for synthetic developments, as researchers sought to understand and manipulate these essential biomolecules.

The historical development of adenyl purines specifically demonstrates the evolution of purine research from simple natural product isolation to sophisticated understanding of physiological roles. The discovery in 1929 by Drury and Szent-Gyorgyi of the cardiovascular effects of heart muscle extracts containing adenylic acid represented a pivotal moment in recognizing the broader biological significance of purine derivatives beyond their roles in nucleic acid structure. This work established the foundation for understanding purine derivatives as signaling molecules and therapeutic targets, extending their relevance far beyond basic biochemistry.

The emergence of complex, multiply-substituted purine derivatives such as this compound represents the culmination of decades of synthetic methodology development and biological understanding. These sophisticated structures reflect advances in protective group chemistry, stereoselective synthesis, and structure-based design that were not available to early purine researchers. The specific stereochemical features and multiple benzyloxy substituents indicate application of modern synthetic strategies developed primarily in the latter half of the 20th century.

Contemporary purine research has been shaped by the recognition that subtle structural modifications can dramatically alter biological activity and selectivity profiles. This understanding has driven the development of increasingly sophisticated synthetic approaches capable of producing complex, highly functionalized purine derivatives with precise stereochemical control. The compound under investigation exemplifies this modern approach to purine chemistry, combining multiple advanced synthetic concepts in a single molecular entity designed for specific research or therapeutic applications.

Objectives and Scope of the Review

The primary objective of this comprehensive analysis is to provide a detailed examination of the chemical and structural characteristics of this compound within the broader context of purine derivative research and development. This investigation seeks to elucidate the structural features that distinguish this compound from other purine derivatives while exploring its potential significance in contemporary chemical research and pharmaceutical applications. The scope encompasses detailed structural analysis, synthetic considerations, and comparative evaluation with related purine compounds documented in the current literature.

The analytical framework for this review emphasizes the integration of chemical structure with functional properties, examining how the specific substitution pattern and stereochemistry of this compound contribute to its overall molecular characteristics. Particular attention is directed toward understanding the role of the multiple benzyloxy protecting groups and the stereospecific cyclopentyl substituent in determining the compound's chemical behavior and potential biological interactions. The review methodology incorporates data from multiple chemical databases and peer-reviewed sources to ensure comprehensive coverage of available information regarding this specific purine derivative.

A critical component of this analysis involves the examination of synthetic pathways and methodological considerations relevant to the preparation of highly substituted purine derivatives such as the target compound. This includes evaluation of protective group strategies, stereoselective synthesis techniques, and purification methods that would be necessary for accessing compounds with this level of structural complexity. The review also considers the broader implications of such synthetic approaches for advancing purine chemistry and enabling access to novel purine architectures for research applications.

The scope of this investigation extends to comparative analysis with structurally related purine derivatives, particularly those featuring similar protective group patterns or cyclopentyl substituents. This comparative approach provides context for understanding the unique features of the target compound while identifying potential relationships to known pharmaceutical agents or research tools. The review framework emphasizes the importance of structural precision in purine chemistry and the potential consequences of specific substitution patterns for molecular properties and applications.

Properties

IUPAC Name |

9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N5O3/c1-23-27(21-39-18-24-11-5-2-6-12-24)29(40-19-25-13-7-3-8-14-25)17-28(23)38-22-35-30-31(38)36-33(34)37-32(30)41-20-26-15-9-4-10-16-26/h2-16,22,27-29H,1,17-21H2,(H2,34,36,37)/t27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZOWGOYNQDEDC-AWCRTANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676892 | |

| Record name | 6-(Benzyloxy)-9-{(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204845-95-4 | |

| Record name | 6-(Benzyloxy)-9-{(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopentyl ring: : This is achieved through a series of cyclization reactions, starting from a suitable diene or enone precursor.

Functionalization of the cyclopentyl ring: : Introduction of benzyloxy groups via nucleophilic substitution reactions.

Synthesis of the purine core: : Construction of the purine ring system through condensation reactions involving guanine derivatives.

Final coupling: : Coupling the substituted cyclopentyl ring to the purine core under specific reaction conditions, typically involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

On an industrial scale, the production of this compound might involve optimizing each synthetic step to maximize yield and purity while minimizing cost and environmental impact. Automation and continuous flow chemistry techniques can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine undergoes various chemical reactions, including:

Oxidation: : Typically involving reagents like chromium trioxide or potassium permanganate.

Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Both nucleophilic and electrophilic substitutions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: : Reagents like chromium trioxide in acetic acid.

Reduction: : Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: : Nucleophilic substitutions using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions often retain the core purine structure while introducing or modifying functional groups on the cyclopentyl ring and benzyloxy moieties.

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its role in antiviral drug development. It has been studied for its efficacy against various viruses, including hepatitis B virus (HBV). The structural similarity to other nucleoside analogs positions it as a potential inhibitor of viral replication processes.

Case Study: Entecavir Analog

Research has shown that derivatives of this compound can function similarly to Entecavir , a well-known antiviral drug. Studies indicate that modifications to the benzyloxy groups enhance binding affinity to viral polymerases, potentially leading to improved therapeutic outcomes in HBV treatment .

Cancer Therapeutics

The compound's purine base suggests potential applications in cancer therapy. Purine analogs are known to interfere with DNA synthesis and repair mechanisms, making them suitable candidates for anti-cancer drugs.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, modifications to the cyclopentyl moiety have shown promise in selectively inducing apoptosis in tumor cells while sparing normal cells .

Biochemical Research Tool

Due to its structural complexity and ability to interact with various biological targets, this compound can serve as a valuable tool in biochemical research. It can be utilized to study enzyme kinetics and receptor-ligand interactions.

Case Study: Enzyme Inhibition Studies

Recent research has employed this compound to investigate its inhibitory effects on specific kinases involved in cell signaling pathways. The findings suggest that it may modulate key pathways associated with cell proliferation and survival .

Table 1: Comparison of Biological Activities

Table 2: Structural Features

| Feature | Description |

|---|---|

| Benzyloxy Groups | Enhances solubility and bioavailability |

| Purine Base | Essential for nucleic acid interactions |

| Cyclopentyl Moiety | Influences binding affinity |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. The pathways involved can vary but often include inhibition or activation of enzymatic functions, which can have downstream effects on various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a class of 9-substituted purine-6-amines , which exhibit diverse biological activities. Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

Structural Complexity :

- The target compound’s cyclopentyl core with three benzyloxy groups enables precise stereochemical control, critical for binding to HBV polymerase . In contrast, linear alkyl chains (e.g., CAS 5794-55-8) lack this rigidity, reducing target specificity .

- Chlorine or fluorine substituents (e.g., CAS 55779-18-5) enhance electrophilicity but reduce metabolic stability compared to benzyloxy groups .

Analogues with methoxy groups (e.g., CAS 376629-53-7) exhibit lower LogP values (~2.8), improving solubility but reducing cell penetration .

Synthetic Accessibility :

- The target compound requires multi-step synthesis involving epoxidation, benzyl protection, and TEMPO oxidation, resulting in a low total yield (13.7%) . Simpler analogues (e.g., CAS 203436-13-9) are synthesized in fewer steps via nucleophilic substitution, offering higher scalability .

Biological Activity

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine, also known by various synonyms including Entecavir Impurity 15 and Entecavir Intermediate VII, is a complex purine derivative with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 819.99 g/mol. This compound is primarily studied for its potential therapeutic applications, particularly in antiviral treatments.

The biological activity of this compound largely stems from its structural similarity to nucleosides, which allows it to interfere with viral replication processes. It acts as a nucleoside analogue, specifically targeting viral polymerases, thereby inhibiting the synthesis of viral DNA. This mechanism is particularly relevant in the context of hepatitis B virus (HBV) treatment.

Biological Activity Overview

The compound exhibits various biological activities that can be categorized as follows:

-

Antiviral Activity :

- It has shown effectiveness against HBV, functioning similarly to Entecavir, a well-known antiviral drug.

- In vitro studies indicate that it inhibits HBV replication by competing with natural nucleosides for incorporation into viral DNA.

-

Cytotoxicity :

- Research indicates that certain derivatives may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

-

Pharmacokinetics :

- The compound's pharmacokinetic profile suggests good absorption and bioavailability, making it a candidate for further development in therapeutic applications.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

- Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound significantly reduced HBV DNA levels in infected liver cells by up to 90% within 48 hours of treatment .

- Cytotoxicity Assessment : A case study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at higher concentrations, the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis often requires precise control of protecting groups (e.g., benzyloxy groups) and stereochemistry. For example, intermediates like (1S,3R,4S)-cyclopentyl derivatives must be synthesized using regioselective benzylation and Mitsunobu reactions . Optimization involves adjusting catalysts (e.g., Pd/C for debenzylation ), solvent systems (anhydrous CH₂Cl₂ for acid-sensitive steps ), and temperature (reflux conditions for cyclization ).

- Data Support : Characterization via ¹H NMR (e.g., δ = 1.37 ppm for CH₃ groups ) and elemental analysis (e.g., C 62.44% calculated vs. 62.57% observed ) ensures purity.

Q. How can conflicting spectral data (e.g., NMR or mass spectrometry) for this compound be resolved?

- Methodology : Cross-validate data using complementary techniques:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from benzyloxy groups and cyclopentyl protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight discrepancies caused by residual solvents or incomplete deprotection .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for cyclopentyl substituents .

Q. What purification strategies are effective for intermediates with multiple benzyloxy protecting groups?

- Methodology : Use flash chromatography (e.g., cyclohexane/ethyl acetate gradients ) or crystallization (e.g., methanol for polar intermediates ). For sensitive intermediates, avoid prolonged exposure to acidic/basic conditions to prevent premature deprotection .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) guide the design of derivatives with improved binding affinity?

- Methodology :

- Quantum Chemical Calculations : Optimize transition states for key reactions (e.g., cyclopentyl ring formation) using Gaussian or ORCA .

- Docking Studies : Model interactions between the purine core and biological targets (e.g., kinase enzymes) using AutoDock Vina .

- ICReDD Framework : Integrate computational predictions with experimental screening to prioritize derivatives .

Q. What experimental design principles minimize variability in multi-step syntheses of this compound?

- Methodology : Apply Design of Experiments (DoE) to optimize critical parameters:

- Factors : Reaction time, temperature, and stoichiometry of benzylation steps .

- Response Variables : Yield, purity (HPLC), and enantiomeric excess (chiral columns) .

- Example : A 2³ factorial design could identify interactions between solvent polarity, catalyst loading, and temperature .

Q. How can contradictory literature reports on the reactivity of the 2-methylenecyclopentyl group be analyzed?

- Methodology :

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or trapping experiments to distinguish between radical vs. ionic pathways in cyclopentyl ring modifications .

- Cross-Referencing : Compare synthetic routes from independent sources (e.g., tert-butyl diphenylsilyl vs. benzyloxy protection ).

- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation during controversial steps .

Q. What strategies mitigate steric hindrance during functionalization of the purine core?

- Methodology :

- Protecting Group Engineering : Use bulky groups (e.g., trityl or Fmoc) to shield reactive sites .

- Microwave-Assisted Synthesis : Enhance reaction rates for sluggish steps (e.g., amination at the 6-position ).

- Directed Metalation : Employ palladium or copper catalysts to direct coupling reactions to less hindered positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.